2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile A metabolite of Aloesin
Brand Name: Vulcanchem
CAS No.: 865758-96-9
VCID: VC21337484
InChI: InChI=1S/C13H10ClN3O2/c1-16-12(18)6-11(14)17(13(16)19)8-10-5-3-2-4-9(10)7-15/h2-6H,8H2,1H3
SMILES: CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)Cl
Molecular Formula: C13H10ClN3O2
Molecular Weight: 275.69 g/mol

2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

CAS No.: 865758-96-9

VCID: VC21337484

Molecular Formula: C13H10ClN3O2

Molecular Weight: 275.69 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile - 865758-96-9

Description

2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile is a complex organic compound featuring a chlorinated pyrimidine ring and a benzonitrile group. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential applications in pharmaceutical development and biological research.

2.3. Hazard Information

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed)

  • Precautionary Statements: P280-P305+P351+P338 (Wear protective gloves/eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)

Synthesis Methods

The synthesis of this compound typically involves the reaction of a chlorinated pyrimidine derivative with a benzonitrile precursor. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

4.1. Biological Activity

This compound is studied for its potential biological activity, including effects on enzymes and receptors. Preliminary studies suggest it may exhibit anti-cancer or anti-inflammatory properties by modulating specific molecular targets.

4.2. Pharmaceutical Development

It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals. Its unique chemical structure makes it a valuable compound for various research applications.

4.3. Industrial Applications

Beyond pharmaceuticals, it is used in the development of new materials, including polymers and coatings, due to its distinct chemical properties.

Comparison with Similar Compounds

Compound NameCAS NumberMolecular WeightKey Features
2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile865758-96-9275.69 g/molChlorinated pyrimidine and benzonitrile groups
2-((6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile865758-95-8261.66 g/molChlorinated pyrimidine without methyl group
2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-4-fluorobenzonitrile865759-24-6293.68 g/molFluorinated benzonitrile group
CAS No. 865758-96-9
Product Name 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
Molecular Formula C13H10ClN3O2
Molecular Weight 275.69 g/mol
IUPAC Name 2-[(6-chloro-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]benzonitrile
Standard InChI InChI=1S/C13H10ClN3O2/c1-16-12(18)6-11(14)17(13(16)19)8-10-5-3-2-4-9(10)7-15/h2-6H,8H2,1H3
Standard InChIKey BVUJISIVAHYNLI-UHFFFAOYSA-N
SMILES CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)Cl
Canonical SMILES CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)Cl
Appearance Solid powder
Purity > 95%
Quantity Milligrams-Grams
Synonyms 2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile
PubChem Compound 11346416
Last Modified Aug 15 2023

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